

# Synthesis of 2-Hydroxynicotinonitrile from 2-chloronicotinonitrile.

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## Compound of Interest

Compound Name: 2-Hydroxynicotinonitrile

Cat. No.: B016790

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## Application Note: Synthesis of 2-Hydroxynicotinonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**2-Hydroxynicotinonitrile**, also known as 3-Cyano-2-pyridone, is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyridine core, a hydroxyl group, and a nitrile moiety, offers multiple points for chemical modification, making it an important intermediate for synthesizing a diverse range of more complex molecules.[2][3] The pyridine ring is a common scaffold in pharmaceuticals, and the nitrile group can serve as a key interaction point with biological targets or be transformed into other functional groups.[4]

This document provides a detailed protocol for the synthesis of **2-hydroxynicotinonitrile** via a nucleophilic aromatic substitution reaction starting from 2-chloronicotinonitrile. The cyano group at the 3-position is strongly electron-withdrawing, which facilitates the displacement of the chlorine atom at the 2-position by a hydroxide nucleophile.[5][6][7]

Reaction Principle:

The synthesis proceeds via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) mechanism. The electron-deficient pyridine ring, further activated by the adjacent electron-withdrawing nitrile

group, is susceptible to attack by a nucleophile. In this protocol, aqueous sodium hydroxide provides the hydroxide ion ( $\text{OH}^-$ ) which attacks the carbon atom bearing the chlorine atom. This addition forms a temporary, negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance.<sup>[7]</sup> The intermediate then collapses, expelling the chloride ion as the leaving group to yield the final **2-hydroxynicotinonitrile** product, which exists in tautomeric equilibrium with its 2-pyridone form.

Figure 1. Reaction scheme for the synthesis of **2-hydroxynicotinonitrile**.

## Experimental Protocol

This protocol is based on the principle of hydrolyzing a chloro-substituent on an activated pyridine ring, a common transformation in heterocyclic chemistry. While some patents describe the hydrolysis of the nitrile group under harsh basic conditions to form the corresponding carboxylic acid, careful control of reaction conditions allows for the selective substitution of the chlorine atom.<sup>[8][9]</sup>

Materials and Equipment:

- 2-Chloronicotinonitrile ( $\text{C}_6\text{H}_3\text{ClN}_2$ )
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl, concentrated)
- Deionized water
- Round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Beaker (500 mL)
- Ice bath

- Buchner funnel and filter paper
- pH paper or pH meter
- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 100 mL of deionized water. Once dissolved and cooled, add 7.0 g (0.05 mol) of 2-chloronicotinonitrile to the solution.
- **Heating and Reflux:** Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.
- **Reaction Monitoring:** Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
- **Cooling and Neutralization:** After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice bath to cool it further to 0-5 °C.
- **Product Precipitation:** While stirring the cooled solution, slowly add concentrated hydrochloric acid dropwise to neutralize the excess sodium hydroxide and acidify the mixture to a pH of approximately 5-6. The product will precipitate as a pale-yellow or off-white solid.
- **Isolation:** Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
- **Washing and Drying:** Wash the solid cake on the filter with two portions of cold deionized water (2x 25 mL) to remove any residual salts. Allow the product to air-dry on the funnel, then transfer it to a watch glass and dry it in an oven at 60-70 °C to a constant weight.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

| Parameter                      | Description / Value             | Reference / Notes   |
|--------------------------------|---------------------------------|---|
| Starting Material              | 2-Chloronicotinonitrile         | CAS: 6602-54-6[10]  |
| Reagent                        | Sodium Hydroxide (aq. solution) | Approx. 2.5 M solution  |
| Molar Ratio (NaOH / Substrate) | ~5:1                            | A significant excess of base drives the reaction to completion. |
| Reaction Temperature           | 100-105 °C                      | Reflux conditions.  |
| Reaction Time                  | 3 - 4 hours                     | Monitor by TLC for completion.                                  |
| Expected Yield                 | 85-95%                          | Yields can vary based on reaction scale and purity of reagents. |
| Product Purity                 | >97%                            | Can be further purified by recrystallization if necessary.      |
| Product Appearance             | Off-white to pale-yellow solid  | -   |

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2. Workflow diagram for the synthesis of **2-hydroxynicotinonitrile**.

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